molecular formula C13H22N2 B13758224 N-(dicyclopropylmethyl)-2-ethyl-3,4-dihydro-2H-pyrrol-5-amine

N-(dicyclopropylmethyl)-2-ethyl-3,4-dihydro-2H-pyrrol-5-amine

Cat. No.: B13758224
M. Wt: 206.33 g/mol
InChI Key: NQDICFGINFXQOA-UHFFFAOYSA-N
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Description

2H-Pyrrol-5-amine, N-(dicyclopropylmethyl)-2-ethyl-3,4-dihydro-(9CI) is a chemical compound with the molecular formula C13H23ClN2 It is known for its unique structure, which includes a pyrrole ring substituted with an amine group and a dicyclopropylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrrol-5-amine, N-(dicyclopropylmethyl)-2-ethyl-3,4-dihydro-(9CI) typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Substitution Reactions:

    Amine Functionalization: The amine group can be introduced through reductive amination, where an aldehyde or ketone is reacted with ammonia or a primary amine in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2H-Pyrrol-5-amine, N-(dicyclopropylmethyl)-2-ethyl-3,4-dihydro-(9CI) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyrrole ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

2H-Pyrrol-5-amine, N-(dicyclopropylmethyl)-2-ethyl-3,4-dihydro-(9CI) has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases and conditions.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2H-Pyrrol-5-amine, N-(dicyclopropylmethyl)-2-ethyl-3,4-dihydro-(9CI) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    2H-Pyrrol-5-amine, N-(dicyclopropylmethyl)-3,4-dihydro-2,3-dimethyl-: This compound has a similar structure but with different substituents on the pyrrole ring.

    2H-Pyrrol-5-amine, N-(dicyclopropylmethyl)-3,4-dihydro-2,3-dimethyl-, hydrochloride (11): This is a hydrochloride salt form of a similar compound.

Uniqueness

2H-Pyrrol-5-amine, N-(dicyclopropylmethyl)-2-ethyl-3,4-dihydro-(9CI) is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its dicyclopropylmethyl group and ethyl substitution on the pyrrole ring differentiate it from other similar compounds, potentially leading to unique reactivity and applications.

Properties

Molecular Formula

C13H22N2

Molecular Weight

206.33 g/mol

IUPAC Name

N-(dicyclopropylmethyl)-2-ethyl-3,4-dihydro-2H-pyrrol-5-amine

InChI

InChI=1S/C13H22N2/c1-2-11-7-8-12(14-11)15-13(9-3-4-9)10-5-6-10/h9-11,13H,2-8H2,1H3,(H,14,15)

InChI Key

NQDICFGINFXQOA-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(=N1)NC(C2CC2)C3CC3

Origin of Product

United States

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